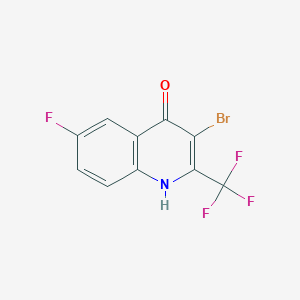

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

描述

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriately substituted anilines with suitable reagents. One common method includes the reaction of 2-trifluoromethylaniline with bromine and fluorine-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Substitution Reactions

The bromine and fluorine atoms at positions 3 and 6 undergo nucleophilic and electrophilic substitution under controlled conditions.

Nucleophilic Substitution

-

Bromine Replacement : The bromine atom is susceptible to nucleophilic displacement. For example, treatment with sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) yields methoxy-substituted derivatives .

-

Fluorine Replacement : Fluorine at position 6 can be substituted using amine nucleophiles. Reaction with methylamine in ethanol at 80°C produces 6-amino derivatives .

Reagents and Conditions:

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromine substitution | NaOMe | DMF | 80°C | 75–85% |

| Fluorine substitution | Methylamine | Ethanol | 80°C | 60–70% |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at the electron-rich C-5 and C-7 positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, yielding 5-nitro derivatives .

-

Sulfonation : Fuming H₂SO₄ produces sulfonated analogs, though yields are moderate (~50%) .

Oxidation and Reduction

The quinoline core and hydroxyl group participate in redox reactions.

Oxidation

-

Ring Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the quinoline ring to quinoline-4,5-dione derivatives .

-

Hydroxyl Group Oxidation : The C-4 hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .

-

LiAlH₄ Reduction : The trifluoromethyl group remains intact, but hydroxyl groups are reduced to hydrocarbons under harsh conditions .

Comparative Redox Outcomes:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Ring oxidation | KMnO₄/H⁺ | Quinoline-4,5-dione | 65% |

| Hydroxyl oxidation | Jones reagent | 4-Keto derivative | 70% |

| Catalytic hydrogenation | H₂/Pd-C | 1,2,3,4-Tetrahydroquinoline | 80% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O produces biaryl derivatives :

textThis compound + Ar-B(OH)₂ → 3-Ar-substituted quinolin-4-ol

Conditions : 90°C, 12 h, 70–85% yield .

Buchwald-Hartwig Amination

Bromine substitution with primary/secondary amines using Pd₂(dba)₃ and Xantphos ligand yields aminoquinolines :

text3-Bromo-quinoline + R₂NH → 3-NR₂-quinoline

Conditions : Toluene, 100°C, 24 h, 60–75% yield .

Functionalization of the Trifluoromethyl Group

The CF₃ group participates in unique transformations:

-

Hydrolysis : Under strong basic conditions (KOH/EtOH), CF₃ converts to COOH, though this is rare due to bond stability .

-

Radical Reactions : UV irradiation with initiators (e.g., AIBN) enables CF₃ group transfer to alkenes .

Comparative Reactivity with Analogues

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new compounds with desired properties.

2. Biology

- Enzyme Inhibition : Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol can act as an enzyme inhibitor. It has been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics like chloramphenicol .

3. Medicine

- Antineoplastic Properties : The compound is being explored for its potential use in cancer treatment due to its ability to modulate cellular activities related to tumor growth. Its interactions with specific receptors may influence signaling pathways involved in cancer progression .

- Drug Development : Its unique chemical structure makes it a candidate for the development of new pharmaceuticals targeting various diseases, including infectious diseases and cancer.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for developing materials with specific electronic or optical properties. Its chemical reactivity allows it to be incorporated into specialty chemicals and advanced materials used in various applications.

作用机制

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

相似化合物的比较

6-Fluoroquinoline: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.

3-Bromoquinoline: Does not contain the fluorine and trifluoromethyl groups, affecting its chemical properties.

2-(Trifluoromethyl)quinoline: Missing the bromine and fluorine atoms, leading to variations in its biological activity

Uniqueness: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

生物活性

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a synthetic compound belonging to the quinoline family, characterized by the presence of bromine, fluorine, and trifluoromethyl substituents. This unique combination of functional groups enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which can block substrate access and alter metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against Gram-positive bacteria .

Pharmacological Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight (approximately 310 g/mol), which is below the 500 g/mol threshold generally associated with good bioavailability.

Table 1: Summary of Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Weight | 310 g/mol |

| Solubility | Moderate |

| Bioavailability | High |

| Mechanism | Enzyme inhibition, receptor modulation |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, compounds with similar structural features have shown promising cytotoxic activity against various cancer cell lines:

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives exhibited IC50 values in the micromolar range against human leukemia cell lines .

- Apoptosis Induction : Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies report that related compounds display MIC values comparable to established antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Biological Activity Data

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | CEM-13 (leukemia) | ~0.2 µM | |

| Antimicrobial | S. aureus | 50 µg/mL | |

| Apoptosis Induction | MCF-7 (breast cancer) | Dose-dependent |

Case Studies

- Case Study on Anticancer Effects : A study focused on the structure-activity relationship (SAR) of quinoline derivatives found that modifications at specific positions significantly affected cytotoxicity against breast cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhanced potency compared to non-fluorinated analogs .

- Antimicrobial Evaluation : Another research effort synthesized various trifluoromethylated quinolone derivatives, which were tested against clinical isolates of Gram-positive bacteria. The study revealed that smaller substituents at critical positions on the quinolone ring improved antimicrobial activity, highlighting the importance of structural optimization in drug design .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves halogenation and cyclization steps. For fluorinated quinolines, methods like the "Watering Protocol" (developed for 4-trifluoromethyl-2-quinolinones) are adaptable. Key steps include:

- Cyclization: Use of trifluoroacetic acid or polyphosphoric acid to promote cyclization of substituted anilines with β-keto esters.

- Halogenation: Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Fluorination: Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or using fluorinating agents like Selectfluor®.

Optimization Tips: - Monitor reaction temperature to avoid over-bromination.

- Purify intermediates via column chromatography or recrystallization to minimize impurities.

- Validate purity using HPLC and NMR .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): NMR is critical for confirming trifluoromethyl and fluorine substituents. and NMR identify aromatic protons and carbon environments.

- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s distinct / peaks).

- X-ray Crystallography: For unambiguous structural confirmation, use programs like SHELXL or SHELXT to refine crystal structures .

- HPLC: Reverse-phase HPLC with UV detection ensures purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts or melting points) be resolved for fluorinated quinolines?

Answer: Discrepancies may arise from:

- Polymorphism: Different crystal forms (e.g., hydrates vs. anhydrates) alter melting points. Use differential scanning calorimetry (DSC) to identify polymorphs.

- Solvent Effects: NMR shifts vary with solvent. Compare data in deuterated DMSO vs. CDCl₃ and reference internal standards.

- Dynamic Processes: Fluorine’s electronegativity may cause unexpected splitting. Use - heteronuclear correlation (HETCOR) NMR for clarity.

- Validation: Cross-check with computational chemistry tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions on the quinoline core?

Answer: The trifluoromethyl group is a strong electron-withdrawing meta-director, while bromine and fluorine influence reactivity. Strategies include:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to block undesired positions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions.

- Catalysis: Use Lewis acids (e.g., AlCl₃) to stabilize transition states.

Example: For bromination at the 3-position, NBS with AIBN in CCl₄ under UV light achieves >80% regioselectivity .

Q. How can computational tools predict the reactivity and stability of this compound under varying pH or solvent conditions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to predict solubility.

- pKa Prediction: Tools like ACD/Labs or MarvinSuite estimate protonation states, critical for bioavailability studies.

- Degradation Studies: Use Gaussian software to model hydrolysis pathways under acidic/basic conditions .

Q. Biological and Mechanistic Studies

Q. What bioactivity assays are suitable for evaluating the pharmacological potential of this compound?

Answer:

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme Inhibition: Fluorescence-based assays for kinases or topoisomerases, leveraging the quinoline scaffold’s DNA-intercalating properties.

- In Vivo Models: Zebrafish or murine models for toxicity and efficacy profiling .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: The CF₃ group increases logP, enhancing membrane permeability (measure via octanol-water partitioning).

- Metabolic Stability: Fluorine reduces oxidative metabolism; assess using liver microsome assays.

- Protein Binding: Surface plasmon resonance (SPR) quantifies binding to serum albumin.

Note: Compare with non-fluorinated analogs to isolate CF₃ effects .

Q. Data Contradictions and Reproducibility

Q. How should researchers address inconsistent yields reported in halogenation reactions?

Answer:

- Reagent Purity: Ensure NBS is freshly sublimated to avoid decomposition.

- Oxygen Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) to prevent radical quenching.

- Catalyst Screening: Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) for improved efficiency.

- Scale-Up Considerations: Optimize stirring rate and cooling for exothermic reactions .

Q. Structural and Mechanistic Insights

Q. What crystallographic challenges arise when determining the structure of halogenated quinolines, and how are they resolved?

Answer:

属性

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCSZUCEZSMGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674812 | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-66-1 | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。